1-(3-Bromo-4,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-(3-Bromo-4,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom and methoxy groups attached to a phenyl ring, along with another methoxy-substituted phenyl ring connected via an ethanone bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone typically involves the following steps:
Bromination: The starting material, 4,5-dimethoxybenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.
Friedel-Crafts Acylation: The brominated product is then subjected to Friedel-Crafts acylation with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the desired ethanone compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-4,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a lead compound for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4,5-dimethoxyphenyl)-2-phenylethanone: Similar structure but lacks the methoxy group on the second phenyl ring.
1-(3-Bromo-4,5-dimethoxyphenyl)-2-(4-hydroxyphenyl)ethanone: Similar structure but has a hydroxy group instead of a methoxy group on the second phenyl ring.
Uniqueness
1-(3-Bromo-4,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of both bromine and multiple methoxy groups, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
1-(3-bromo-4,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-20-13-6-4-11(5-7-13)8-15(19)12-9-14(18)17(22-3)16(10-12)21-2/h4-7,9-10H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSDSRHFCXWAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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